molecular formula C10H8BrNO B1444021 5-bromo-1-methyl-1H-indole-2-carbaldehyde CAS No. 1287693-76-8

5-bromo-1-methyl-1H-indole-2-carbaldehyde

Cat. No. B1444021
CAS RN: 1287693-76-8
M. Wt: 238.08 g/mol
InChI Key: NHZWGLLVVJGZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-indole-2-carbaldehyde is a chemical compound with the empirical formula C9H8BrN . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the 5th carbon of the indole ring, a methyl group attached to the nitrogen atom, and a carbaldehyde group attached to the 2nd carbon of the indole ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, indole derivatives are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

This compound has an average mass of 224.054 Da and a monoisotopic mass of 222.963272 Da . More specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

1. Crystallographic Studies

5-bromo-1H-indole-3-carbaldehyde 3-methoxy­benzoyl­hydrazone, a molecule related to 5-bromo-1-methyl-1H-indole-2-carbaldehyde, has been studied for its crystallographic properties. Molecules of this compound are paired by hydrogen bonds, forming ribbons, demonstrating its potential in crystallography and molecular structure studies (Ali, Halim, & Ng, 2005).

2. Molecular Interactions and Structure Analysis

Research on a derivative of 5-bromo-1H-indole-3-carbaldehyde explored its molecular interactions and structure using Hirshfeld surface analysis and DFT studies. This highlights its applicability in understanding molecular interactions and electronic spectra (Barakat et al., 2017).

3. Indole Alkaloid Isolation

A study focused on isolating bisindole alkaloids from the marine sponge Smenospongia sp. identified 6-bromoindole-3-carbaldehyde, a compound structurally similar to this compound. This research underscores the relevance of such compounds in natural products chemistry and marine biology (McKay, Carroll, Quinn, & Hooper, 2002).

4. Antibacterial Activity

A study synthesized derivatives of indole-3-carbaldehyde, including compounds similar to this compound, and evaluated their antibacterial activities. This research is significant in the field of medicinal chemistry and microbiology (Carrasco et al., 2020).

5. Antimicrobial and Enzyme Activity Studies

The biological activity of derivatives of 1H-indole-3-carbaldehyde was assessed for their antimicrobial properties and enzyme activities. This highlights the compound's potential in pharmacological and biochemical research (Attaby, Ramla, & Gouda, 2007).

6. Cyclopropyl Radical Cyclizations

Research on bromocyclopropyl)alkyl)-1H-indole-3-carbaldehydes, related to this compound, delved into cyclopropyl radical intramolecular aromatic substitutions. This study is relevant to organic chemistry, particularly in the synthesis of complex molecular structures (Fahey, Coyle, McArdle, & Aldabbagh, 2013).

Safety and Hazards

While specific safety and hazard information for 5-bromo-1-methyl-1H-indole-2-carbaldehyde was not found, chemicals in this class may be considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis and the exploration of their therapeutic possibilities have attracted the attention of the chemical community .

Mechanism of Action

Target of Action

The primary targets of 5-bromo-1-methyl-1H-indole-2-carbaldehyde Indole derivatives, to which this compound belongs, are known to have a broad spectrum of biological activities . They are used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

The exact biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of This compound Indole derivatives are known to have various biologically vital properties , suggesting that this compound may have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the storage conditions for similar compounds often require a dark place and an inert atmosphere .

Biochemical Analysis

Biochemical Properties

5-bromo-1-methyl-1H-indole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of their catalytic activity, thereby affecting cellular processes such as DNA replication and repair.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can result in the inhibition or activation of the target biomolecules, leading to downstream effects on cellular processes . For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. In vitro and in vivo studies have also indicated that long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of the compound have been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . High doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters, followed by binding to intracellular proteins that facilitate its distribution to target sites. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing cellular metabolism and energy production.

properties

IUPAC Name

5-bromo-1-methylindole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZWGLLVVJGZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-methyl-1H-indole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-bromo-1-methyl-1H-indole-2-carbaldehyde
Reactant of Route 3
5-bromo-1-methyl-1H-indole-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-bromo-1-methyl-1H-indole-2-carbaldehyde
Reactant of Route 5
5-bromo-1-methyl-1H-indole-2-carbaldehyde
Reactant of Route 6
5-bromo-1-methyl-1H-indole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.